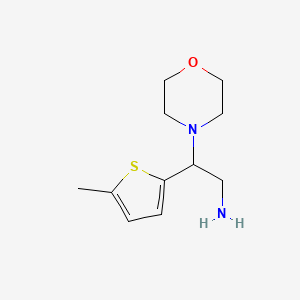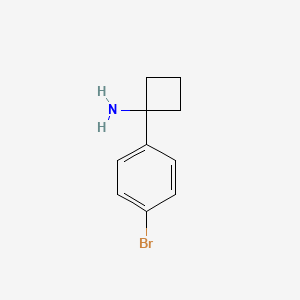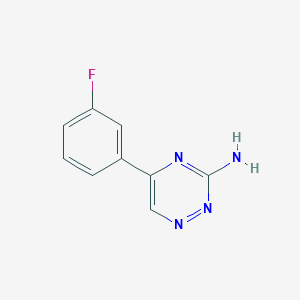
4-(Butylsulfonamido)phenylboronic acid
Overview
Description
4-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11400 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 4-(Butylsulfonamido)phenylboronic acid is represented by the InChI code1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 .
Scientific Research Applications
Chemical Properties
4-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S . It has a molecular weight of 257.12 .
Sensing Applications
Boronic acids, including 4-(Butylsulfonamido)phenylboronic acid, are increasingly utilized in diverse areas of research . They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions enable both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules, enhancing their detection or visualization .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This allows for the study and modification of proteins, which is crucial in understanding biological processes and developing therapeutics .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules, allowing for the separation and analysis of these molecules .
Therapeutic Applications
4-(Butylsulfonamido)phenylboronic acid has been used in the development of therapeutics . One important application of these conjugates is their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
Wound Healing
Another noteworthy use of these conjugates has been in wound healing . The unique properties of 4-(Butylsulfonamido)phenylboronic acid allow it to promote the healing process .
Tumor Targeting
4-(Butylsulfonamido)phenylboronic acid has also been used in tumor targeting . This involves the use of the compound to specifically target tumor cells, enhancing the effectiveness of cancer treatments .
Safety and Hazards
4-(Butylsulfonamido)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-(Butylsulfonamido)phenylboronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as 4-(Butylsulfonamido)phenylboronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s important to note that the suzuki–miyaura coupling reaction, in which this compound would be involved, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.
Result of Action
The molecular and cellular effects of 4-(Butylsulfonamido)phenylboronic acid’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 4-(Butylsulfonamido)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, could potentially influence the action of 4-(Butylsulfonamido)phenylboronic acid.
properties
IUPAC Name |
[4-(butylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQWMXOLYHARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674490 | |
| Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-66-4 | |
| Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)


![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)




![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)

